(3Z)-3-{[(3,4,5-Trimethoxyphenyl)amino]methylidene}-2,3-dihydro-1H-indol-2-one
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Overview
Description
(3Z)-3-{[(3,4,5-Trimethoxyphenyl)amino]methylidene}-2,3-dihydro-1H-indol-2-one: is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a dihydroindolone core with a trimethoxyphenyl group, making it a subject of study in organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3Z)-3-{[(3,4,5-Trimethoxyphenyl)amino]methylidene}-2,3-dihydro-1H-indol-2-one typically involves a multi-step process. One common method starts with the preparation of the dihydroindolone core, followed by the introduction of the trimethoxyphenyl group through a series of condensation reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: In organic chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules.
Biology: In biological research, it may be investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: In medicinal chemistry, the compound is explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: In the industrial sector, it could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which (3Z)-3-{[(3,4,5-Trimethoxyphenyl)amino]methylidene}-2,3-dihydro-1H-indol-2-one exerts its effects is complex and involves multiple molecular targets and pathways. The trimethoxyphenyl group can interact with various enzymes and receptors, modulating their activity. The dihydroindolone core may also play a role in stabilizing the compound’s interactions with its targets.
Comparison with Similar Compounds
- (3Z)-3-{[(3,4,5-Trimethoxyphenyl)amino]methylidene}-2,3-dihydro-1H-indol-2-one
- Bis(2-ethylhexyl) terephthalate
- Cetylpyridinium chloride
- Domiphen bromide
Comparison: Compared to similar compounds, this compound stands out due to its unique combination of a dihydroindolone core and a trimethoxyphenyl group. This structural uniqueness imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-[(3,4,5-trimethoxyphenyl)iminomethyl]-1H-indol-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-22-15-8-11(9-16(23-2)17(15)24-3)19-10-13-12-6-4-5-7-14(12)20-18(13)21/h4-10,20-21H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTTOREADUZVGKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)N=CC2=C(NC3=CC=CC=C32)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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